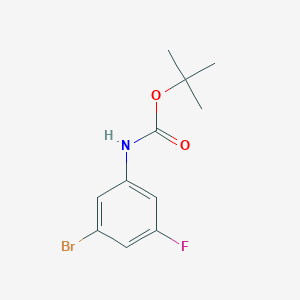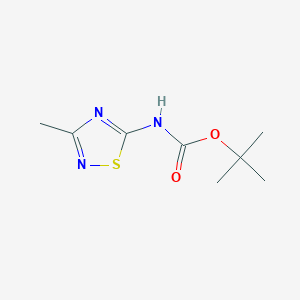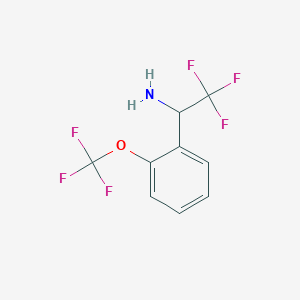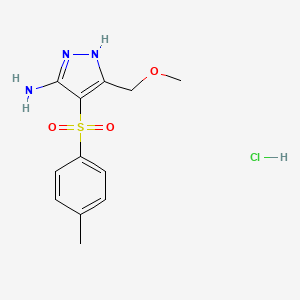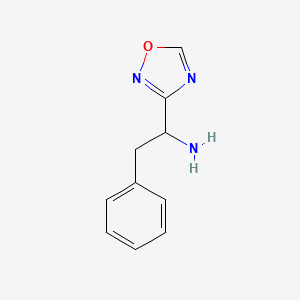
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is a heterocyclic organic compound with a pyrazinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazin-2-one and formaldehyde.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dimethylpyrazin-2-one is reacted with formaldehyde and an amine (e.g., ammonia or a primary amine) to introduce the aminomethyl group at the 6-position.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 50-100°C. The pH of the reaction mixture is adjusted to be slightly acidic to facilitate the Mannich reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated control systems can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), alcohols (from reduction), and various substituted pyrazinones (from substitution).
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxynaphthalene: This compound has similar functional groups but a different core structure.
6-Methyluracil: Another compound with a similar amino group but a different heterocyclic ring.
Uniqueness
6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is unique due to its specific combination of functional groups and the pyrazinone core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-(aminomethyl)-3,5-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-4-6(3-8)10-7(11)5(2)9-4/h3,8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
YIRJWNXYKRXGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=N1)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
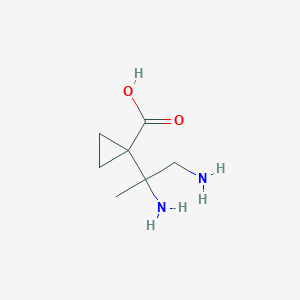
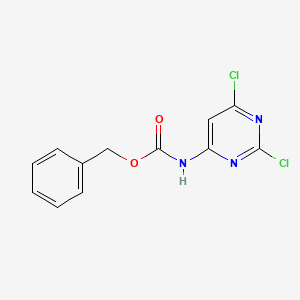


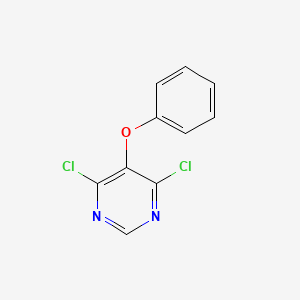
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
